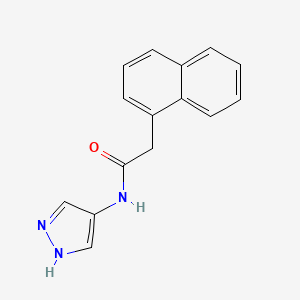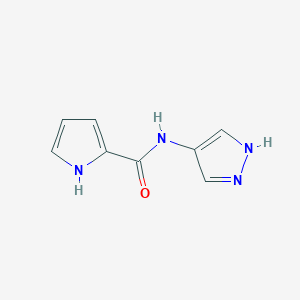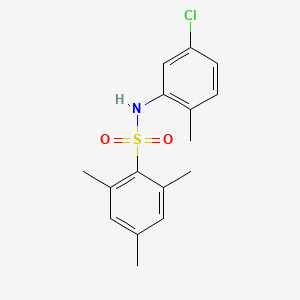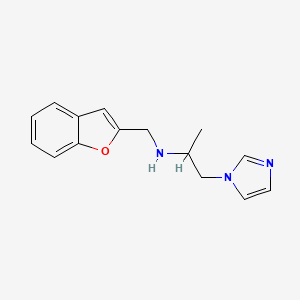![molecular formula C16H26N2 B7542165 N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine, commonly known as 3-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 by Parke-Davis, a pharmaceutical company, and was initially used for medical purposes. However, it has since gained popularity as a recreational drug due to its dissociative effects. In
Wirkmechanismus
The mechanism of action of 3-MeO-PCP involves its binding to the NMDA receptor, which leads to inhibition of glutamate neurotransmission. This results in a state of dissociation, where the individual experiences a sense of detachment from their surroundings. Additionally, 3-MeO-PCP has been found to have affinity for other receptors such as the serotonin and dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-MeO-PCP are not well understood. However, studies have shown that it can cause a range of effects such as sedation, analgesia, and dissociation. It has also been found to have neurotoxic effects, which may be related to its effects on the NMDA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-MeO-PCP in lab experiments is its ability to induce a state of dissociation, which can be useful for studying the neural mechanisms underlying consciousness and perception. Additionally, its affinity for the NMDA receptor makes it a useful tool for studying glutamate neurotransmission. However, one limitation of using 3-MeO-PCP is its neurotoxic effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-MeO-PCP. One area of interest is its potential as a treatment for depression and anxiety. Studies have shown that it may have antidepressant and anxiolytic effects, which could make it a useful alternative to traditional antidepressants. Additionally, further research is needed to understand its neurotoxic effects and potential long-term consequences of use. Finally, its effects on the immune system and potential use as an immunomodulatory agent are also areas of interest for future research.
Conclusion:
In conclusion, 3-MeO-PCP is a dissociative anesthetic drug that has been used in scientific research to study its effects on the central nervous system. It has strong affinity for the NMDA receptor and can induce a state of dissociation. While it has potential as a tool for studying consciousness and perception, its neurotoxic effects and potential for abuse limit its use. Further research is needed to fully understand its effects and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-MeO-PCP involves the reaction of 1-(3-methylphenyl)piperidin-2-one with 2-(chloromethyl)phenylpropan-2-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-MeO-PCP has been used in scientific research to study its effects on the central nervous system. It has been found to have strong affinity for the NMDA receptor, which is involved in learning and memory processes. Studies have shown that 3-MeO-PCP can induce a state of dissociation, which can be useful for studying the neural mechanisms underlying consciousness and perception.
Eigenschaften
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14-7-6-8-16(11-14)12-17-15(2)13-18-9-4-3-5-10-18/h6-8,11,15,17H,3-5,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTPONIQMJPSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)
![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)


